Cas no 352226-72-3 ((3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid)

(3S,4R)-4-(tert-Butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid is a chiral cyclopentene derivative featuring both a Boc-protected amino group and a carboxylic acid functionality, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The stereochemistry at the 3- and 4-positions ensures high enantiomeric purity, which is critical for asymmetric synthesis. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions. The hydroxyl and carboxylic acid moieties offer additional sites for further functionalization. This compound is particularly valuable in the synthesis of bioactive molecules, peptidomimetics, and complex heterocycles, where precise stereocontrol and orthogonal protection strategies are required.
(3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid structure
352226-72-3 structure
Product Name:(3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid
CAS No:352226-72-3
MF:C11H17NO5
MW:243.256383657455
MDL:MFCD30833938
CID:2941744
PubChem ID:11356940
Update Time:2025-08-03

(3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (3S,4R)-4-tert-butoxycarbonylamino-3-hydroxycyclopent-1-enecarboxylic acid
    • (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid
    • (3S,4R)-4-(Boc-amino)-3-hydroxy-cyclopentene-1-carboxylic acid
    • rac-(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclopent-1-ene-1-carboxylic acid
    • (3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclopent-1-ene-1-carboxylic acid
    • rac-(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclopent-1-ene-1-carboxylic acid, cis
    • EN300-392955
    • F89818
    • (3S,4R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylic acid
    • CPA22672
    • 352226-72-3
    • (3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic Acid
    • EN300-20065287
    • MDL: MFCD30833938
    • Inchi: 1S/C11H17NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h5,7-8,13H,4H2,1-3H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1
    • InChI Key: VGLAXEIGOPKPIR-SFYZADRCSA-N
    • SMILES: O[C@H]1C=C(C(=O)O)C[C@H]1NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 243.11100
  • Monoisotopic Mass: 243.11067264Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 95.9Ų

Experimental Properties

  • PSA: 95.86000
  • LogP: 1.04620

(3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid Pricemore >>

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(3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:352226-72-3)(3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid
Order Number:A1085810
Stock Status:in Stock
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:24
Price ($):156.0/248.0/414.0/620.0/1861.0
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(3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid Related Literature

Additional information on (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid

Recent Advances in the Synthesis and Applications of (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid (CAS: 352226-72-3)

The compound (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid (CAS: 352226-72-3) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and medicinal chemistry. Recent studies have focused on optimizing its synthetic pathways, exploring its biological activities, and leveraging its chiral properties for the development of novel therapeutics. This research brief consolidates the latest findings and advancements related to this compound, providing a comprehensive overview for professionals in the field.

One of the key areas of research has been the development of efficient synthetic routes for (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel asymmetric synthesis method using chiral auxiliaries, achieving a high enantiomeric excess (ee) of over 98%. This method not only improves yield but also reduces the environmental impact by minimizing the use of hazardous reagents. The study highlights the compound's role as a crucial intermediate in the synthesis of prostaglandin analogs and other bioactive molecules.

In addition to its synthetic utility, recent investigations have explored the biological activities of derivatives of (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives exhibit potent inhibitory effects on inflammatory cytokines, suggesting potential applications in treating autoimmune diseases. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and target proteins, providing insights for further structural optimization.

Furthermore, the compound's chiral centers have been exploited in the design of peptidomimetics and small-molecule inhibitors. A 2023 preprint on ChemRxiv detailed the use of (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid as a scaffold for developing protease inhibitors with enhanced selectivity and bioavailability. The researchers employed a combination of computational modeling and in vitro assays to validate their findings, underscoring the compound's potential in addressing drug resistance challenges.

Industry reports also indicate growing interest in the commercialization of (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid, with several pharmaceutical companies filing patents for its use in next-generation therapeutics. For instance, a 2023 patent application by a leading biotech firm describes its incorporation into a novel class of antiviral agents, demonstrating broad-spectrum activity against RNA viruses. This aligns with the increasing demand for versatile chiral building blocks in drug discovery.

In conclusion, (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid (CAS: 352226-72-3) continues to be a focal point in chemical biology and pharmaceutical research. Its synthetic accessibility, biological relevance, and chiral properties make it a valuable tool for developing innovative therapeutics. Future research directions may include exploring its applications in targeted drug delivery and combination therapies, as well as further optimizing its synthetic protocols for industrial-scale production.

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Amadis Chemical Company Limited
(CAS:352226-72-3)(3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid
A1085810
Purity:99%/99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Price ($):156.0/248.0/414.0/620.0/1861.0
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